1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)-

Catalog No.
S529447
CAS No.
720704-34-7
M.F
C21H25N7O2S
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dime...

CAS Number

720704-34-7

Product Name

1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)-

IUPAC Name

5-[5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl]-1-ethyl-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine

Molecular Formula

C21H25N7O2S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C21H25N7O2S/c1-4-28-20-15(11-23-28)19(25-14-5-7-29-8-6-14)16(10-22-20)21-27-26-18(30-21)9-17-12(2)24-13(3)31-17/h10-11,14H,4-9H2,1-3H3,(H,22,25)

InChI Key

AWDJJMXJUOHGLC-UHFFFAOYSA-N

SMILES

CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CC5=C(N=C(S5)C)C

Solubility

Soluble in DMSO

Synonyms

5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo(3,4-b)pyridin-4-amine, GSK356278

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CC5=C(N=C(S5)C)C

Description

The exact mass of the compound 1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)- is 439.17904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • H-Pyrazolo(3,4-b)pyridine core

    This heterocyclic ring system has been explored for its potential to mimic the natural purine bases adenine and guanine, which are essential for cellular function []. Researchers have investigated 1H-pyrazolo(3,4-b)pyridines for their ability to target enzymes and receptors involved in various diseases [].

  • Oxadiazole ring

    The 1,3,4-oxadiazole moiety is another heterocyclic group known for its diverse biological activities, including anti-inflammatory and anticonvulsant properties.

  • Thiazole ring

    The presence of a thiazole ring can contribute to various bioactivities, including antibacterial and antifungal effects.

These functional groups, combined within compound X, offer a starting point for researchers to explore potential applications in several areas:

  • Kinase inhibitors

    The aforementioned mimicry of purine bases suggests compound X could be investigated as an inhibitor of enzymes called kinases, which play a crucial role in cell signaling pathways. Kinase inhibitors are a major class of drugs for cancer and other diseases [].

  • Antimicrobial agents

    The combined presence of the oxadiazole and thiazole rings suggests potential for investigating compound X's antibacterial or antifungal properties.

It's important to note:

  • The information above is based on the potential activity of the functional groups within compound X. In-vitro and in-vivo studies are necessary to determine its actual bioactivity.
  • PubChem, a database of chemical information, lists this compound (CID: 10252640) but no scientific literature associated with it is currently available [].

1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)- is a complex organic compound characterized by its unique heterocyclic structure. This compound contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic system that includes both a pyrazole and a pyridine ring. The presence of various substituents, such as the thiazole and oxadiazole moieties, contributes to its diverse chemical properties and potential biological activities.

The chemical reactivity of 1H-pyrazolo[3,4-b]pyridines can be attributed to their electrophilic and nucleophilic sites. Common reactions include: